molecular formula C18H21NO4S B12493451 Propan-2-yl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Propan-2-yl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12493451
M. Wt: 347.4 g/mol
InChI Key: AGUFDFFXNXVBKW-UHFFFAOYSA-N
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Description

ISOPROPYL 2-(2-METHYLFURAN-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with an isopropyl ester and a methylfuran amide group. The unique structure of this compound makes it an interesting subject for chemical, biological, and industrial studies.

Preparation Methods

The synthesis of ISOPROPYL 2-(2-METHYLFURAN-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Isopropyl Ester Group: Esterification reactions using isopropyl alcohol and appropriate carboxylic acid derivatives.

    Attachment of the Methylfuran Amide Group: Amide formation reactions using 2-methylfuran-3-amine and suitable carboxylic acid derivatives.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

ISOPROPYL 2-(2-METHYLFURAN-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development studies.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of ISOPROPYL 2-(2-METHYLFURAN-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to ISOPROPYL 2-(2-METHYLFURAN-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include:

    3-Methyl-2-(2-methylfuran-3-amido)benzoic acid: This compound shares the methylfuran amide group but has a different core structure.

    Propyl 2-(2-methylfuran-3-amido)-4-phenylthiophene-3-carboxylate: This compound has a similar thiophene core but different substituents.

The uniqueness of ISOPROPYL 2-(2-METHYLFURAN-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

propan-2-yl 2-[(2-methylfuran-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H21NO4S/c1-10(2)23-18(21)15-13-6-4-5-7-14(13)24-17(15)19-16(20)12-8-9-22-11(12)3/h8-10H,4-7H2,1-3H3,(H,19,20)

InChI Key

AGUFDFFXNXVBKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC(C)C

Origin of Product

United States

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